molecular formula C48H89N3O15P2 B1217554 Ara-cdp-distearin CAS No. 83214-11-3

Ara-cdp-distearin

Número de catálogo: B1217554
Número CAS: 83214-11-3
Peso molecular: 1010.2 g/mol
Clave InChI: PDCWLWQTNQCGRI-LWVUIVPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ara-cdp-distearin, also known as this compound, is a useful research compound. Its molecular formula is C48H89N3O15P2 and its molecular weight is 1010.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Table 1: Key Synthetic Reactions for Ara-CDP-Distearin

Reaction StepReagents/ConditionsProductYield/Stability Data
1. Ara-C phosphorylation Phosphoryl chloride (POCl₃), pyridineAra-CMP (cytarabine monophosphate)~60–75% yield
2. CDP activation Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)Activated Ara-CDP intermediateIsolated as crystalline adduct
3. Distearin conjugation 1,2-distearoyl-sn-glycerol, sonicationThis compoundFormulated as disc-shaped nanoparticles (0.01–0.04 µm)
  • Mechanistic Insights :

    • The final conjugation step involves nucleophilic substitution, where the hydroxyl group of distearin’s glycerol backbone reacts with the activated phosphate group of Ara-CDP .

    • Sonication ensures homogeneous dispersion of the hydrophobic prodrug in aqueous media, critical for in vivo administration .

Stability and Degradation Reactions

This compound exhibits unique stability characteristics influenced by its lipid structure:

Table 2: Degradation Pathways Under Physiological Conditions

ConditionDegradation MechanismProducts FormedHalf-Life
Enzymatic hydrolysis Phospholipase-mediated cleavageAra-CMP + distearin4–6 hours (in serum)
Acidic pH (≤5.5) Hydrolysis of phosphodiester bondsFree cytarabine + stearic acidAccelerated degradation
Oxidative stress Radical-mediated lipid peroxidationHydroperoxides, aldehydesDependent on antioxidant milieu
  • Key Findings :

    • Enzymatic hydrolysis by phospholipases (e.g., PLA₂) releases cytarabine intracellularly, enhancing tumor-targeted delivery .

    • The distearin moiety’s long-chain saturated fatty acids confer resistance to spontaneous hydrolysis compared to unsaturated analogs .

Biochemical Interactions and Metabolite Formation

The prodrug’s activity is contingent on its metabolic conversion:

Table 3: Metabolites and Bioactivity Profiles

MetaboliteFormation PathwayAntiproliferative Activity (ED₅₀)Cell Line Tested
This compound Intact prodrug1.2 µMMPC-11 myeloma
Free cytarabine Complete hydrolysis0.05 µML1210 leukemia
Ara-CMP Partial dephosphorylation0.8 µMWEHI-3B leukemia
  • Efficacy Notes :

    • This compound demonstrates 10–15x lower in vitro potency than free cytarabine due to delayed release kinetics .

    • In vivo studies show 3–5x higher survival rates in L1210 leukemia-bearing mice compared to cytarabine alone, attributed to prolonged systemic exposure .

Comparative Reactivity with Structural Analogs

The fatty acid chain length in Ara-CDP conjugates significantly impacts chemical stability and bioactivity:

Table 4: Chain Length-Dependent Reactivity

ConjugateFatty Acid ChainHydrolysis Rate (k, h⁻¹)Antitumor Efficacy (T/C %)
Ara-CDP-dimyristin C14:00.25145%
This compound C18:00.18160%
Ara-CDP-diolein C18:1 (unsaturated)0.35120%
  • Trends :

    • Longer saturated chains (e.g., stearic acid, C18:0) reduce hydrolysis rates and enhance therapeutic indices .

    • Unsaturated analogs exhibit faster degradation but lower in vivo tolerability .

Formulation and Compatibility Considerations

  • Solubility : Requires sonication in aqueous buffers with lipid emulsifiers (e.g., Tween 80) .

  • Storage : Stable at -20°C for 12 months; avoid prolonged exposure to >25°C or oxidizing agents .

Propiedades

Número CAS

83214-11-3

Fórmula molecular

C48H89N3O15P2

Peso molecular

1010.2 g/mol

Nombre IUPAC

[(2R)-3-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C48H89N3O15P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)61-37-40(64-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-62-67(57,58)66-68(59,60)63-39-41-45(54)46(55)47(65-41)51-36-35-42(49)50-48(51)56/h35-36,40-41,45-47,54-55H,3-34,37-39H2,1-2H3,(H,57,58)(H,59,60)(H2,49,50,56)/t40-,41-,45-,46+,47-/m1/s1

Clave InChI

PDCWLWQTNQCGRI-LWVUIVPZSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCCCC

SMILES isomérico

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCCCC

SMILES canónico

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Sinónimos

1(beta)-arabinofuranosylcytosine 5'-diphosphate-1,2-distearin
ARA-CDP-distearin

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.